molecular formula C17H19ClN2O3 B5483244 N-[1-(4-Chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-cyclopentylacetamide

N-[1-(4-Chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-cyclopentylacetamide

Cat. No.: B5483244
M. Wt: 334.8 g/mol
InChI Key: ZXNIPHDTADAUGP-UHFFFAOYSA-N
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Description

N-[1-(4-Chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-cyclopentylacetamide is a synthetic compound known for its diverse applications in scientific research. This compound features a pyrrolidinyl ring substituted with a chlorophenyl group and a cyclopentylacetamide moiety, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-cyclopentylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with pyrrolidine-2,5-dione under basic conditions to form the intermediate. This intermediate is then reacted with cyclopentylamine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[1-(4-Chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-cyclopentylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-Chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-cyclopentylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylacetamide
  • N-[1-(4-Chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-phenyl-N-(2-thienylmethyl)urea

Uniqueness

N-[1-(4-Chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-cyclopentylacetamide is unique due to its specific structural features, such as the combination of a pyrrolidinyl ring with a chlorophenyl group and a cyclopentylacetamide moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-11(21)19(13-4-2-3-5-13)15-10-16(22)20(17(15)23)14-8-6-12(18)7-9-14/h6-9,13,15H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNIPHDTADAUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CCCC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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